molecular formula C26H29N3O6S B2663379 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-94-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2663379
CAS No.: 878059-94-0
M. Wt: 511.59
InChI Key: JLDMFAIMXXLGQD-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O6S and its molecular weight is 511.59. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Potential

Research aimed at exploring the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties has shown significant findings. Specifically, compounds with these structures exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). These findings are supported by in vitro enzyme inhibition data and in silico molecular docking results, indicating potential therapeutic applications in diseases where these enzymes are implicated (Abbasi et al., 2019).

Antibacterial Potential

Another study explored the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research indicates the compound's relevance in developing new antibacterial agents, highlighting its versatility beyond its initial scope (Abbasi et al., 2016).

Antimalarial and COVID-19 Applications

A fascinating study on antimalarial sulfonamides revealed that certain derivatives exhibit promising antimalarial activity and were further characterized for their ADMET properties. The synthesized sulfonamide demonstrated excellent antimalarial activity through its interaction with specific molecular targets. Moreover, these compounds were also explored for their potential utility in COVID-19 drug development, showcasing their broad spectrum of applicability in combating infectious diseases (Fahim & Ismael, 2021).

Molecular Docking and Biological Evaluation

Further research on sulfonamides possessing the 1,4-benzodioxane nucleus involved molecular docking studies to assess their interaction with enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). This comprehensive evaluation revealed that these compounds exhibit moderate activity against BChE and AChE but showed promisingly good activity against lipoxygenase, underlining their potential in therapeutic applications targeting these enzymes (Irshad et al., 2019).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6S/c1-18-8-10-28(11-9-18)26(31)16-29-15-24(20-4-2-3-5-21(20)29)36(32,33)17-25(30)27-19-6-7-22-23(14-19)35-13-12-34-22/h2-7,14-15,18H,8-13,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDMFAIMXXLGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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